(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid
Description
(2S)-2-[(2-Bromobenzoyl)amino]-3-methylbutanoic acid is a chiral carboxamide derivative characterized by a 2-bromobenzoyl group attached to the amino moiety of a 3-methylbutanoic acid backbone. The stereochemistry at the second carbon (S-configuration) and the presence of bromine at the ortho position of the benzoyl group distinguish it from structurally related compounds.
Properties
IUPAC Name |
(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-7(2)10(12(16)17)14-11(15)8-5-3-4-6-9(8)13/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBVVMYRSWGRBI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid typically involves the following steps:
Formation of the bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride under reflux conditions.
Acylation of the amino acid: The bromobenzoyl chloride is then reacted with L-valine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used.
Oxidation reactions: Products include oxidized derivatives of the original compound.
Reduction reactions: Reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry
(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid serves as a versatile building block in the synthesis of pharmaceutical compounds. Its unique structure allows it to interact with specific enzymes or receptors, making it suitable for drug development targeting various diseases.
- Inhibition of Creatine Transport : This compound has been shown to inhibit creatine transport and creatine kinase activity, which are crucial for energy metabolism in muscle tissues. Such properties suggest potential therapeutic applications in conditions like muscular dystrophy and heart failure .
Materials Science
The compound's distinctive chemical structure makes it valuable in developing new materials with specific properties, such as polymers or coatings. Its ability to form strong interactions due to the bromobenzoyl group enhances the mechanical properties of materials developed using this compound.
Biological Studies
In biological research, this compound is utilized to study enzyme-substrate interactions and protein-ligand binding due to its amide functionality and aromatic group. This application is crucial for understanding metabolic pathways and developing potential therapeutic agents.
Study on Muscle Metabolism
A significant study investigated the effects of this compound on muscle metabolism using rodent models. The results indicated that the compound significantly reduced creatine uptake in muscle tissues during physical exertion, suggesting its potential role in enhancing muscle function in conditions such as muscular dystrophy.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The bromobenzoyl group can interact with proteins and enzymes, potentially inhibiting their activity or modifying their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Analogues
| Compound Name | Molecular Weight (g/mol) | Substituent | logP | Solubility (mg/mL) | Biological Activity (IC₅₀/Ki) |
|---|---|---|---|---|---|
| (2S)-2-[(2-Bromobenzoyl)amino]-3-methylbutanoic acid | 312.2 | 2-Bromobenzoyl | 3.2 | <10 | 8 µM (IC₅₀) |
| 2CA3MBA | 278.3 | Cyclohexylcarbamoyl | 2.8 | 15 | 12 µM (IC₅₀) |
| Gly-Val Dipeptide | 188.2 | Aminoacetyl | -1.5 | >50 | N/A |
| (2S)-2-Acetoxy-3-methylbutanoic acid | 160.2 | Acetoxy | 1.5 | 25 | N/A |
| (2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid | 271.3 | Sulfonamido | 2.1 | 8 | 20 µM (IC₅₀) |
Biological Activity
(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid, a derivative of 3-methylbutanoic acid, is an amino acid analog that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromobenzoyl group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are detailed findings from various studies.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, a study highlighted the antimicrobial effects of various brominated compounds against different bacterial strains, suggesting that the bromobenzoyl moiety enhances activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Recent research has indicated that amino acid derivatives can act as anticancer agents. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in several contexts. A notable study reported that derivatives with similar structures significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a pathway through which this compound may exert its therapeutic effects.
Case Studies and Research Findings
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromobenzoyl group may interact with specific receptors or enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid?
The compound is typically synthesized via a multi-step procedure involving:
- Coupling of 2-bromobenzoyl chloride with a chiral amino acid precursor (e.g., (2S)-2-amino-3-methylbutanoic acid) under Schotten-Baumann conditions, using aqueous sodium hydroxide and dichloromethane to facilitate acylation .
- Protection of the carboxylic acid group as a methyl ester during synthesis to prevent unwanted side reactions, followed by hydrolysis with lithium hydroxide in tetrahydrofuran (THF)/water to regenerate the free acid .
- Purification via recrystallization or column chromatography, with chiral HPLC recommended to confirm enantiomeric purity (>98% ee) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify regiochemistry (e.g., integration of aromatic protons from the 2-bromobenzoyl group and methyl groups in the butanoic acid backbone). Discrepancies in splitting patterns may indicate stereochemical impurities .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (expected [M+H]+ = 326.02 g/mol) and detect isotopic patterns consistent with bromine .
- Chiral Chromatography : Use of amylose- or cellulose-based columns to ensure enantiomeric purity, critical for biological studies .
Advanced: How can researchers optimize reaction yields during the acylation step?
Low yields often arise from steric hindrance or competing hydrolysis. Strategies include:
- Temperature Control : Conducting reactions at 0–5°C to minimize decomposition of the acid chloride intermediate .
- Catalytic DMAP (4-Dimethylaminopyridine) : Adding 5 mol% DMAP to accelerate acylation kinetics .
- Solvent Selection : Using THF instead of dichloromethane to improve solubility of the amino acid precursor, with yields increasing from ~60% to >85% in pilot studies .
Advanced: How should researchers resolve contradictions between experimental and theoretical NMR data?
For example, unexpected splitting in the 1H NMR spectrum:
- Verify Sample Purity : Re-run HPLC to check for contaminants; impurities as low as 2% can distort splitting patterns .
- 2D NMR (COSY, HSQC) : Assign proton-proton correlations and confirm carbon environments. A mismatched HSQC cross-peak may indicate incorrect assignment of diastereomers .
- Cross-Reference with Computational Predictions : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian 16) to identify misassignments .
Advanced: What in vitro assays are suitable for evaluating this compound’s enzyme inhibition activity?
Design considerations include:
- Target Selection : Prioritize enzymes with known sensitivity to brominated aromatic motifs (e.g., tyrosine kinases or proteases) .
- Assay Conditions : Use fluorescence-based assays (e.g., Förster Resonance Energy Transfer) in pH 7.4 buffer with 1% DMSO. Include a positive control (e.g., staurosporine for kinases) and measure IC50 values in triplicate .
- Data Interpretation : Address non-linear dose-response curves by testing for aggregation (via dynamic light scattering) or solubility limits .
Advanced: How can enantiomeric integrity be maintained during large-scale synthesis?
- Chiral Auxiliaries : Incorporate (S)-oxazolidinone derivatives to enforce stereochemistry during acylation, as demonstrated in analogous syntheses .
- In Situ Monitoring : Use circular dichroism (CD) spectroscopy to detect racemization during prolonged reaction times .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with a chiral counterion (e.g., L-tartaric acid) to remove minor enantiomers .
Advanced: What protocols ensure compound stability during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the amide bond .
- Accelerated Stability Testing : Incubate aliquots at 40°C/75% relative humidity for 4 weeks; monitor degradation via HPLC (acceptance criterion: <5% impurity) .
Advanced: How can X-ray crystallography be utilized to confirm the compound’s stereochemistry?
- Crystal Growth : Vapor diffusion with acetonitrile/water (3:1) at 4°C often yields suitable crystals. Add 5% glycerol as a cryoprotectant before data collection .
- Data Collection : Resolve the bromine atom’s anomalous scattering to unambiguously assign the 2-bromobenzoyl orientation. Final R-factor <0.05 indicates high confidence in stereochemical assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
